molecular formula C10H9N3O B3371783 5-Amino-[3,3'-bipyridin]-6(1H)-one CAS No. 79611-44-2

5-Amino-[3,3'-bipyridin]-6(1H)-one

Cat. No.: B3371783
CAS No.: 79611-44-2
M. Wt: 187.2 g/mol
InChI Key: LHWAVCJDVQZDFB-UHFFFAOYSA-N
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Description

5-Amino-[3,3’-bipyridin]-6(1H)-one: is an organic compound belonging to the bipyridine family It consists of two pyridine rings connected by a single bond, with an amino group at the 5-position and a keto group at the 6-position of one of the pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-[3,3’-bipyridin]-6(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyridine derivatives.

    Formation of Bipyridine Core: The two pyridine rings are coupled using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.

    Introduction of Amino Group: The amino group is introduced at the 5-position through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated bipyridine intermediate.

    Formation of Keto Group: The keto group at the 6-position is introduced through an oxidation reaction, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of 5-Amino-[3,3’-bipyridin]-6(1H)-one follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The keto group can be reduced to form hydroxyl derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated bipyridine intermediates, amines, and appropriate solvents such as ethanol or dimethylformamide.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted bipyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry:

    Catalysis: 5-Amino-[3,3’-bipyridin]-6(1H)-one is used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.

    Material Science:

Biology and Medicine:

    Drug Development: The compound and its derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Biological Probes: It is used as a fluorescent probe in biological studies to investigate cellular processes and molecular interactions.

Industry:

    Dye and Pigment Production: The compound is used as an intermediate in the synthesis of dyes and pigments for various industrial applications.

    Agriculture: It is explored for its potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 5-Amino-[3,3’-bipyridin]-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of enzymes and other proteins. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity, disruption of protein-protein interactions, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features but different functional groups.

    4,4’-Bipyridine: Another bipyridine derivative used in the synthesis of coordination polymers and as a precursor to redox-active compounds like paraquat.

    3,4’-Bipyridine: Used in the synthesis of pharmaceutical agents such as inamrinone and milrinone, which are used to treat heart failure.

Uniqueness: 5-Amino-[3,3’-bipyridin]-6(1H)-one is unique due to the presence of both an amino group and a keto group on the bipyridine core, which imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

3-amino-5-pyridin-3-yl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-9-4-8(6-13-10(9)14)7-2-1-3-12-5-7/h1-6H,11H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWAVCJDVQZDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CNC(=O)C(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276216
Record name 5-Amino-[3,3'-bipyridin]-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79611-44-2
Record name 5-Amino-[3,3'-bipyridin]-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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